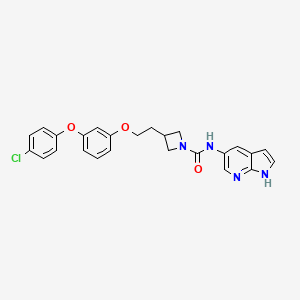
Azetidine urea derivative 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine urea derivative 3 is a heterocyclic compound containing a four-membered ring with one nitrogen atom Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidine urea derivative 3 typically involves the formation of the azetidine ring followed by functionalization to introduce the urea moiety. One common method is the aza-Michael addition, where an azetidine precursor reacts with an isocyanate under basic conditions to form the urea derivative. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of azetidine urea derivatives often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Azetidine urea derivative 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Major Products Formed:
Oxidation: Oxidized azetidine derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
Azetidine urea derivative 3 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of azetidine urea derivative 3 involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which facilitates its interaction with biological macromolecules. The urea moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, the compound may undergo metabolic transformations that enhance its bioactivity .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid analogue with similar ring structure.
Oxetane derivatives: Four-membered heterocycles with an oxygen atom instead of nitrogen, exhibiting different reactivity and stability.
Pyrrolidine derivatives: Five-membered nitrogen-containing heterocycles with less ring strain compared to azetidines.
Uniqueness: Azetidine urea derivative 3 is unique due to its combination of the azetidine ring and urea moiety, which imparts distinct chemical and biological properties. The ring strain of the azetidine ring enhances its reactivity, while the urea moiety provides additional functionalization possibilities and potential for hydrogen bonding interactions .
Properties
Molecular Formula |
C25H23ClN4O3 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
3-[2-[3-(4-chlorophenoxy)phenoxy]ethyl]-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)azetidine-1-carboxamide |
InChI |
InChI=1S/C25H23ClN4O3/c26-19-4-6-21(7-5-19)33-23-3-1-2-22(13-23)32-11-9-17-15-30(16-17)25(31)29-20-12-18-8-10-27-24(18)28-14-20/h1-8,10,12-14,17H,9,11,15-16H2,(H,27,28)(H,29,31) |
InChI Key |
XAYGGDSGTNLICL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)NC2=CN=C3C(=C2)C=CN3)CCOC4=CC(=CC=C4)OC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((quinazolin-5-yl)ethynyl)-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-trifluoro methylphenyl]benzamide](/img/structure/B10832895.png)
![5-{2-methyl-5-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoylamino]-benzylamino}-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B10832899.png)
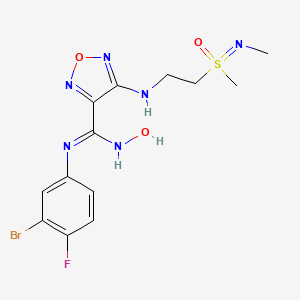
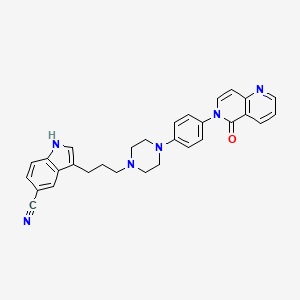

![2-(2,5-Difluorophenyl)-5-(2-methylsulfonyl-2,7-diazaspiro[4.4]nonan-7-yl)oxan-3-amine](/img/structure/B10832934.png)
![1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-(2-hydroxyethyl)azetidine-3-carboxamide](/img/structure/B10832936.png)

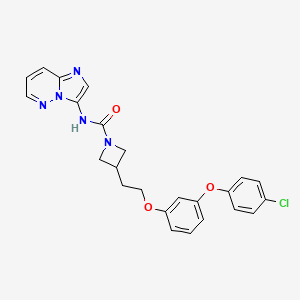
![1-[4-[[4,4,4-Trifluoro-1-[2-methyl-4-(4,5,6,7-tetrahydroindazol-2-yl)phenyl]butyl]amino]benzoyl]piperidine-3-carboxylic acid](/img/structure/B10832956.png)
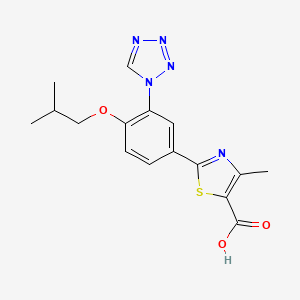
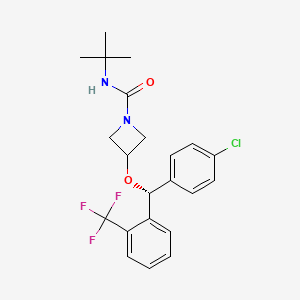
![1-[4-[[1-[4-(5-Chloropyrimidin-2-yl)-2-methylphenyl]-4,4,4-trifluorobutyl]amino]benzoyl]piperidine-3-carboxylic acid](/img/structure/B10832973.png)
![5-[3-(6-morpholin-4-ylpyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10832982.png)
